- Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols, Proceedings of the National Academy of Sciences of the United States of America, 2007, 104(5), 1471-1475
Cas no 933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol)
933791-33-4 structure
Product Name:2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Numéro CAS:933791-33-4
Le MF:C9H13NO2
Mégawatts:167.205022573471
MDL:MFCD11046664
CID:2084190
PubChem ID:19104316
Update Time:2024-10-26
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Propriétés chimiques et physiques
Nom et identifiant
-
- a2,a2-dimethyl-2,6-Pyridinedimethanol
- 2-(6-(HYDROXYMETHYL)PYRIDIN-2-YL)PROPAN-2-OL
- 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
- α2,α2-Dimethyl-2,6-pyridinedimethanol (ACI)
- 2-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine
- 2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
- alpha,alpha-Dimethyl-2,6-pyridinedimethanol
- CS-0129368
- AKOS006307614
- DTXSID70598126
- SCHEMBL536688
- SB84583
- SY238322
- MFCD11046664
- 2-[6-(Hydroxymethyl)-2-pyridyl]-2-propanol
- XYZUUYCGBQQGRC-UHFFFAOYSA-N
- BS-42990
- DB-291907
- 933791-33-4
-
- MDL: MFCD11046664
- Piscine à noyau: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
- La clé Inchi: XYZUUYCGBQQGRC-UHFFFAOYSA-N
- Sourire: OCC1C=CC=C(C(C)(C)O)N=1
Propriétés calculées
- Qualité précise: 167.094628657g/mol
- Masse isotopique unique: 167.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 148
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.3
- Surface topologique des pôles: 53.4Ų
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0129368-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 1g |
$309.0 | 2022-04-26 | ||
| Chemenu | CM328013-1g |
2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
933791-33-4 | 95%+ | 1g |
$229 | 2022-06-09 | |
| Alichem | A029204160-250mg |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 250mg |
$269.50 | 2023-08-31 | |
| Alichem | A029204160-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 1g |
$708.64 | 2023-08-31 | |
| eNovation Chemicals LLC | D630310-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
$1205 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
¥ 1,280.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
¥ 6,402.00 | 2023-04-12 |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diethyl ether , Toluene ; 0 °C; 2 h, reflux
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Processes for preparing aminopyrimidine compounds, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Dosing with an azolopyrimidine compound for treating a disease or disorder, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride ; rt
1.2 Reagents: Ammonium chloride ; rt
Référence
- Triazolo[4,5-d]pyramidine derivatives, their preparation, and use as purine receptor antagonists for treating movement disorders and other diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- Adenosine receptor binding compounds and methods of treatment of proliferation disorder such as cancer using them, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Preparation of nitrogen-containing compounds as A2aR or A2bR inhibitors for treatment/prevention of A2aR or A2bR receptor-related diseases, China, , ,
Méthode de production 7
Conditions de réaction
Référence
- Triazolo[4,5-d]pyramidine derivatives and their use as purine receptor antagonists, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Diethyl ether , Water ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Solid forms of an azolopyrimidine compound, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Référence
- Quinazoline-pyridine derivatives for the treatment of cancer-related disorders and their preparation, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Diethyl ether ; 3 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of azolopyrimidine for the treatment of cancer and immune related disorders, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Pyrimidine or pyridine and heterocyclic adenosine receptor inhibitor, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Référence
- Substituted pyrimidine or pyridine amine derivatives as adenosine A2A/A2B receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
Référence
- Polymorph and application of pyrimidine derivative and pharmaceutically acceptable salt thereof, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Référence
- Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist, Organic Process Research & Development, 2020, 24(7), 1254-1261
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Raw materials
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preparation Products
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Littérature connexe
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol) Produits connexes
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